molecular formula C27H30O16 B1206066 cyanidin 3,5-di-O-beta-D-glucoside

cyanidin 3,5-di-O-beta-D-glucoside

Cat. No. B1206066
M. Wt: 610.5 g/mol
InChI Key: MVCZYIINCNBXDB-ZOTFFYTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanin betaine is an oxonium betaine that is the conjugate base of cyanin, arising from regioselective deprotonation of the 7-hydroxy group. Major structure at pH 7.3 It derives from a cyanidin cation. It is a conjugate base of a cyanin.

Scientific Research Applications

Interaction with Mimic Lipid Membranes

Cyanidin derivatives, including cyanidin 3,5-di-O-beta-D-glucoside, demonstrate significant effects on cell-mimic membranes that reflect the membrane lipid composition of tumor cells. These interactions suggest potential for anticancer and antioxidant activity, fundamental to understanding their pharmaceutical mechanisms (Strugała et al., 2016).

Inhibitory Activities Against Intestinal α-Glucosidase and Pancreatic α-Amylase

Cyanidin 3,5-di-O-beta-D-glucoside exhibits specific inhibition of intestinal sucrase, which could have implications for diabetes treatment and prevention, indicating its potential role in metabolic diseases (Akkarachiyasit et al., 2010).

Antioxidant, Anticancer, and Antiallergic Properties

This compound has shown potent antioxidant activity, as well as notable anticancer effects against various cell cultures. Its moderate antiallergic activities also highlight its broad range of biological properties (Lee et al., 2011).

Anti-Inflammatory Effects in Human Intestinal Cells

Cyanidin 3,5-di-O-beta-D-glucoside has been found to reduce cytokine-induced inflammation in intestinal cells. This suggests its potential utility in inflammatory bowel disease treatment, showing higher anti-inflammatory efficiency compared to certain traditional drugs (Serra et al., 2012).

Effect on Lipoprotein Lipase Activity in Adipocytes

The compound has demonstrated the ability to inhibit lipoprotein lipase activity in adipocytes, suggesting a potential role in obesity management through lipid metabolism regulation (Hao, 2012).

Inhibition of Enzymes in Central Nervous System Pathologies and Diabetes

Cyanidin 3,5-di-O-beta-D-glucoside inhibits enzymes involved in neurodegenerative or metabolic diseases, indicating its neuroprotective, antioxidant, and antidiabetic potential (Cásedas et al., 2019).

Antioxidant Function under Oxidative Stress

This compound functions as a potent antioxidant in vivo under oxidative stress conditions, offering protection against liver injury and other oxidative stress-related conditions (Tsuda et al., 2000).

Protection against Liver Fibrosis

Cyanidin 3,5-di-O-beta-D-glucoside shows protective effects against liver fibrosis, inhibiting hepatic stellate cell activation and improving energy metabolic status (Wan et al., 2017).

Improved Stability and Antioxidant Activity via Chemical Modification

Enzymatic acylation of cyanidin-3-glucoside with fatty acid methyl esters has been shown to improve its stability and antioxidant activity, indicating potential for enhanced therapeutic applications (Zhang et al., 2020).

Enhancing Physicochemical Stabilities with Silk Fibroin Peptide

Combining cyanidin-3-O-glucoside with silk fibroin peptide forms nanocomposites that significantly improve its stability and maintain antioxidant activity (Li et al., 2021).

properties

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-one

InChI

InChI=1S/C27H30O16/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27/h1-6,17-24,26-29,31-38H,7-8H2/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1

InChI Key

MVCZYIINCNBXDB-ZOTFFYTFSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3OC4C(C(C(C(O4)CO)O)O)O)O2)OC5C(C(C(C(O5)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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